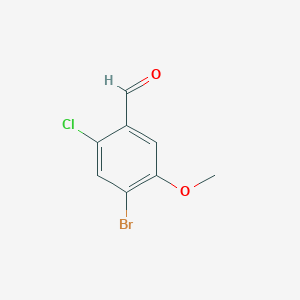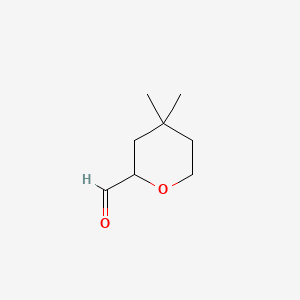
4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol It is a derivative of tetrahydropyran, characterized by the presence of two methyl groups at the 4-position and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with a suitable aldehyde precursor in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: 4,4-Dimethyltetrahydro-2H-pyran-2-carboxylic acid
Reduction: 4,4-Dimethyltetrahydro-2H-pyran-2-methanol
Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyltetrahydro-2H-pyran: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,2-Dimethyltetrahydro-2H-pyran-4-carbaldehyde: Similar structure but with different positioning of the aldehyde group, leading to variations in reactivity and applications.
Uniqueness
4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde is unique due to the presence of both the aldehyde group and the two methyl groups at the 4-position.
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
4,4-dimethyloxane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2)3-4-10-7(5-8)6-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
RQURZUMVICLLMU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOC(C1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide](/img/structure/B13934965.png)
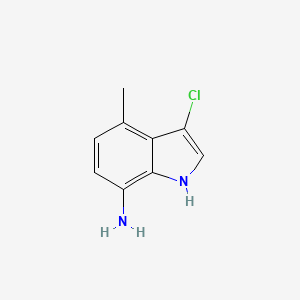
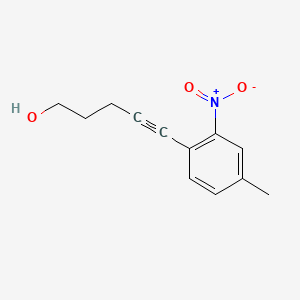
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)


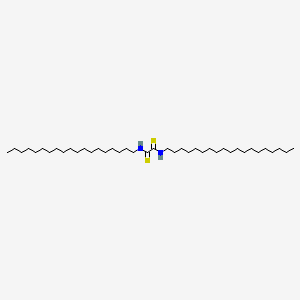

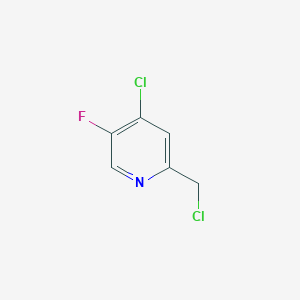
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)
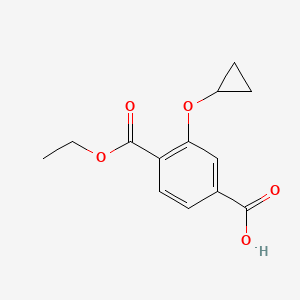

![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
